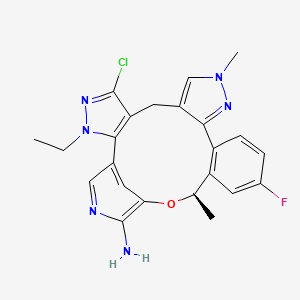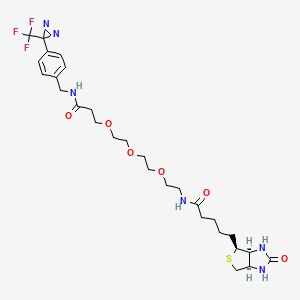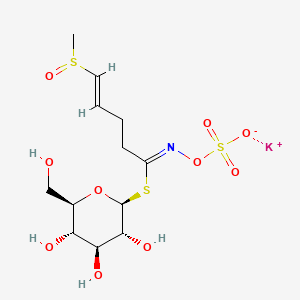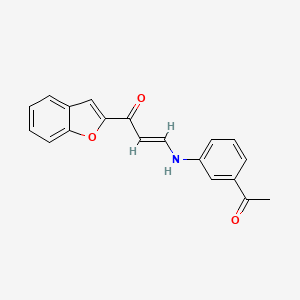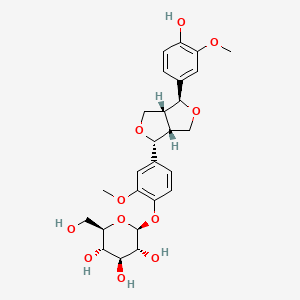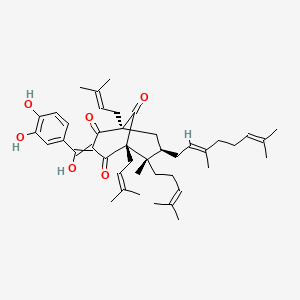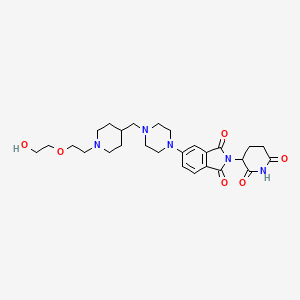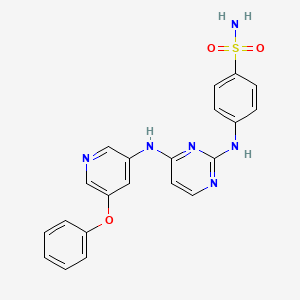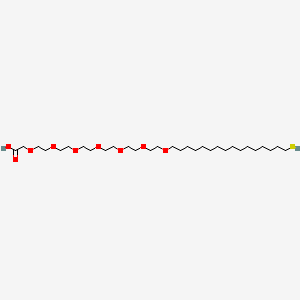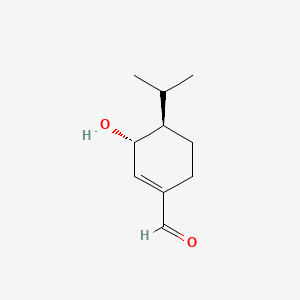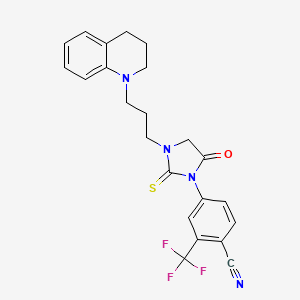
Anticancer agent 135
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 135 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 135 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups to enhance the anticancer activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification and quality control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
Anticancer agent 135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced or modified anticancer properties.
科学的研究の応用
Anticancer agent 135 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical research.
作用機序
The mechanism of action of Anticancer agent 135 involves multiple pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Induction of apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting molecular pathways: this compound targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
類似化合物との比較
Similar Compounds
Paclitaxel: A well-known anticancer agent derived from the Pacific yew tree, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic with potent anticancer properties, commonly used in chemotherapy.
Cisplatin: A platinum-based compound used in the treatment of various solid tumors.
Uniqueness of Anticancer agent 135
This compound stands out due to its unique chemical structure and mechanism of action, which allows it to target cancer cells more selectively and effectively. Unlike some other anticancer agents, it has shown lower toxicity to normal cells, making it a promising candidate for further development.
特性
分子式 |
C23H21F3N4OS |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
4-[3-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C23H21F3N4OS/c24-23(25,26)19-13-18(9-8-17(19)14-27)30-21(31)15-29(22(30)32)12-4-11-28-10-3-6-16-5-1-2-7-20(16)28/h1-2,5,7-9,13H,3-4,6,10-12,15H2 |
InChIキー |
MIMPYGQNLHSBED-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3CC(=O)N(C3=S)C4=CC(=C(C=C4)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


